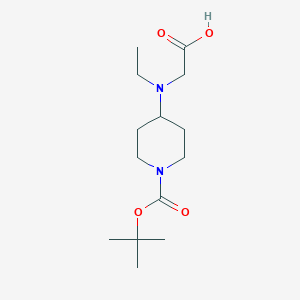
4-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound. It is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The compound also features a tert-butyl ester group, which is commonly used in organic synthesis to protect carboxylic acids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Carboxymethyl-ethyl-amino Group: This step involves the alkylation of the piperidine ring with a suitable carboxymethyl-ethyl-amino precursor.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and solvents are chosen to optimize yield and purity while minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, acids, or bases can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of piperidine derivatives on biological systems.
Medicine: It may serve as a precursor for the development of pharmaceuticals.
Industry: The compound is used in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of 4-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The piperidine ring can interact with enzymes or receptors, modulating their activity. The tert-butyl ester group can influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester: This compound has a similar structure but features a pyrrolidine ring instead of a piperidine ring.
4-(Carboxymethyl-ethyl-amino)-morpholine-1-carboxylic acid tert-butyl ester: This compound contains a morpholine ring, which includes an oxygen atom in addition to the nitrogen atom.
Uniqueness
4-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups and ring structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
IUPAC Name |
2-[ethyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-5-15(10-12(17)18)11-6-8-16(9-7-11)13(19)20-14(2,3)4/h11H,5-10H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUFUFPAJBYSCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)O)C1CCN(CC1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
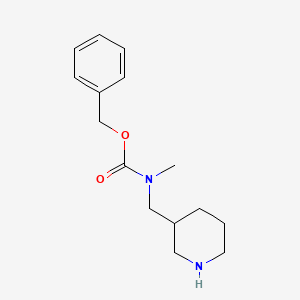
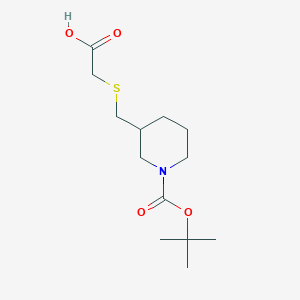
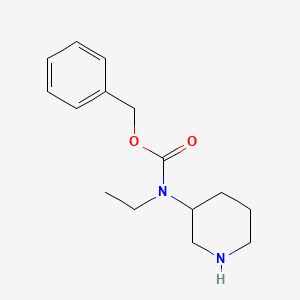
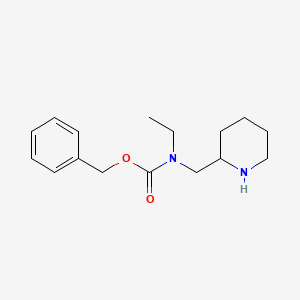
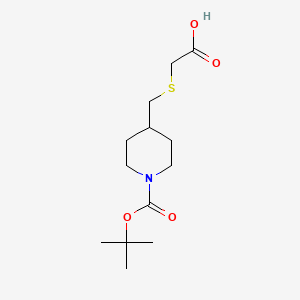
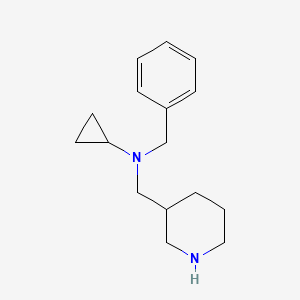
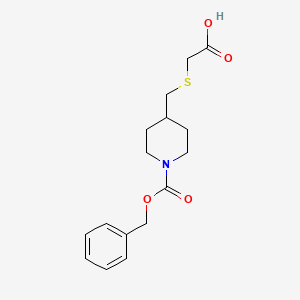
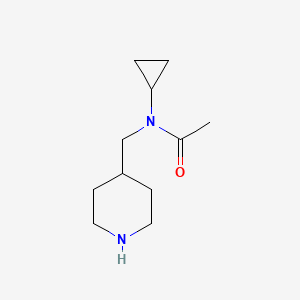

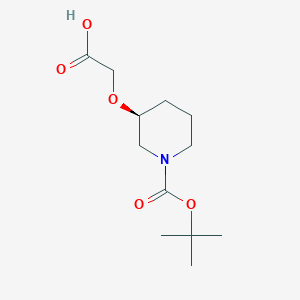
![4-[(Carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7919940.png)
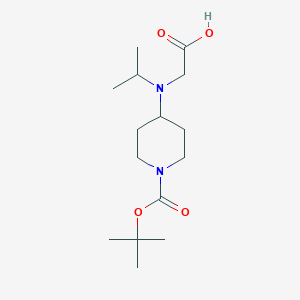
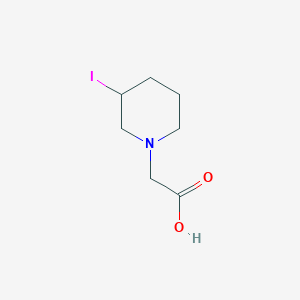
![3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7919966.png)
